molecular formula C17H21N3O B11391424 9-methoxy-4-propyl-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene

9-methoxy-4-propyl-2,4,5,6-tetrahydro-1H-3,4,6a-triazafluoranthene

Cat. No.: B11391424
M. Wt: 283.37 g/mol
InChI Key: PZCCWLITYSUDQY-UHFFFAOYSA-N
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Description

10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE is a complex organic compound with a unique structure that combines elements of pyrazine and beta-carboline

Preparation Methods

The synthesis of 10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core beta-carboline structure, followed by the introduction of the methoxy and propyl groups. Common reagents used in these reactions include methanol, propyl bromide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors.

Chemical Reactions Analysis

10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Scientific Research Applications

10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

10-METHOXY-4-PROPYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[1,2,3-LM]BETA-CARBOLINE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.

    Beta-carboline derivatives: These compounds have a similar core structure and are studied for their psychoactive and therapeutic properties.

    Pyrazine derivatives: These compounds are known for their applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

12-methoxy-4-propyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene

InChI

InChI=1S/C17H21N3O/c1-3-8-19-9-10-20-15-5-4-12(21-2)11-14(15)13-6-7-18-17(19)16(13)20/h4-5,11H,3,6-10H2,1-2H3

InChI Key

PZCCWLITYSUDQY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4

Origin of Product

United States

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